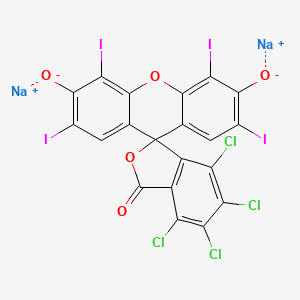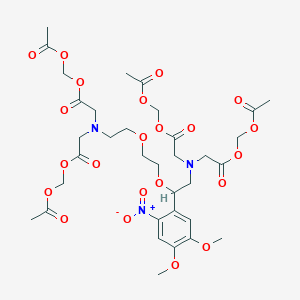
Rose Bengal (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rose Bengal (sodium) is a synthetic dye derived from fluorescein. It is known chemically as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt. This compound is widely used in various fields, including ophthalmology, microbiology, and cancer research. It is particularly noted for its ability to stain damaged cells, making it useful in diagnostic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rose Bengal (sodium) is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:
Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the molecule.
Chlorination: The iodinated fluorescein is then treated with chlorine to introduce chlorine atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of Rose Bengal (sodium) involves large-scale iodination and chlorination reactions under controlled conditions. The reaction mixture is typically heated to facilitate the incorporation of iodine and chlorine atoms into the fluorescein molecule. The final product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Rose Bengal (sodium) undergoes various chemical reactions, including:
Oxidation: It can act as a photosensitizer, generating singlet oxygen when exposed to light.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The halogen atoms in Rose Bengal (sodium) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Light and oxygen are the primary reagents for the photosensitization reaction.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Singlet oxygen and other reactive oxygen species.
Reduction: Leuco Rose Bengal.
Substitution: Various substituted derivatives of Rose Bengal.
Applications De Recherche Scientifique
Rose Bengal (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: It is used to stain dead and degenerating cells, making it useful in cell viability assays.
Medicine: It is used in ophthalmology to diagnose damage to the conjunctiva and cornea. It is also being investigated as a potential treatment for cancer and skin conditions.
Industry: It is used in microbiology to inhibit bacterial growth and to stain yeast and mold colonies.
Mécanisme D'action
The mechanism of action of Rose Bengal (sodium) involves its ability to generate singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cells, leading to cell death. In cancer treatment, Rose Bengal (sodium) is injected directly into tumors, where it generates singlet oxygen to kill cancer cells. The compound also has a direct cytotoxic effect on microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Rose Bengal (sodium) is unique due to its ability to generate singlet oxygen and its strong staining properties. Similar compounds include:
Fluorescein: The parent compound of Rose Bengal, used primarily as a fluorescent dye.
Eosin Y: Another halogenated fluorescein derivative, used as a biological stain.
Phloxine B: A related compound used in histology and microbiology.
Rose Bengal (sodium) stands out due to its higher halogen content, which enhances its staining and photosensitizing properties .
Propriétés
Formule moléculaire |
C20H2Cl4I4Na2O5 |
|---|---|
Poids moléculaire |
1017.6 g/mol |
Nom IUPAC |
disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 |
Clé InChI |
KCQREHTWEUECQT-UHFFFAOYSA-L |
SMILES canonique |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)


![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

